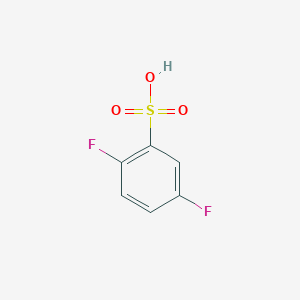

2,5-Difluorobenzenesulfonic acid

Description

Properties

Molecular Formula |

C6H4F2O3S |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

2,5-difluorobenzenesulfonic acid |

InChI |

InChI=1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |

InChI Key |

CNPUEAMWQSQQEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,5-Difluorobenzenesulfonic Acid & Derivatives

Executive Summary

2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its activated derivative, 2,5-difluorobenzenesulfonyl chloride , represent a critical class of fluorinated aromatic scaffolds in medicinal chemistry. Unlike their 2,4- or 3,4-difluoro isomers, the 2,5-substitution pattern offers a unique electronic environment where the sulfonyl group exerts a regioselective activation of the ortho-fluorine (C2 position) while leaving the meta-fluorine (C5 position) relatively inert.

This regioselectivity renders 2,5-DFBSA an indispensable "scaffold builder" for developing Mineralocorticoid Receptor (MR) antagonists , antifungal azoles, and complex sulfonamide bioisosteres. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and regioselective functionalization protocols.

Physicochemical Specifications

The free acid is highly hygroscopic and difficult to handle in precise stoichiometric quantities. Consequently, the sulfonyl chloride is the standard commercial form used in synthetic workflows.

| Property | 2,5-Difluorobenzenesulfonic Acid | 2,5-Difluorobenzenesulfonyl Chloride |

| CAS Number | 765213-67-0 (Acid) / 46020-63-7 (Generic) | 26120-86-5 (Primary Reagent) |

| Molecular Formula | C₆H₄F₂O₃S | C₆H₃ClF₂O₂S |

| Molecular Weight | 194.16 g/mol | 212.60 g/mol |

| Physical State | Hygroscopic white solid / Deliquescent | Clear, colorless to yellow liquid |

| Boiling Point | N/A (Decomposes) | 65–70 °C @ 0.5 mmHg |

| Density | ~1.6 g/cm³ (Predicted) | 1.58 g/mL @ 25 °C |

| Acidity (pKa) | < -2.0 (Est.[1] Strong Acid) | N/A (Electrophile) |

| Solubility | Water, Polar organic solvents | DCM, THF, Toluene (Hydrolyzes in water) |

Synthetic Architecture

The industrial synthesis of 2,5-DFBSA derivatives relies on the electronic symmetry of the starting material, 1,4-difluorobenzene . Because 1,4-difluorobenzene is symmetric, electrophilic aromatic substitution (sulfonation) yields a single regioisomer.

Synthesis Workflow (Graphviz)

The following diagram illustrates the primary industrial route (Chlorosulfonation) and the laboratory-scale alternative (Diazotization of 2,5-difluoroaniline).

Figure 1: Synthetic pathways to 2,5-difluorobenzenesulfonyl chloride and its downstream derivatives.

Reactivity & Regioselective Functionalization[2]

The core value of this scaffold lies in its divergent reactivity . The sulfonyl group (

The Regioselectivity Rule

In 2,5-difluorobenzenesulfonyl derivatives:

-

C2-Fluorine: Located ortho to the sulfonyl group. Highly activated due to inductive and resonance stabilization of the Meisenheimer complex.

-

C5-Fluorine: Located meta to the sulfonyl group. Relatively deactivated.

Result: Nucleophiles (amines, thiols, alkoxides) will selectively displace the C2-fluorine, allowing for the synthesis of 2-amino-5-fluorobenzenesulfonamides .

Mechanistic Pathway (Graphviz)

Figure 2: Divergent reactivity showing the sequential functionalization of the sulfonyl group followed by the aromatic ring.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Sulfonyl Chloride Activation)

Objective: Convert 2,5-difluorobenzenesulfonyl chloride to a stable sulfonamide intermediate without displacing the fluorines.

-

Preparation: Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) or THF. Cool to 0 °C under nitrogen.

-

Addition: Add 2,5-difluorobenzenesulfonyl chloride (1.0 equiv) dropwise. The reaction is exothermic.

-

Causality: Low temperature (0 °C) is critical. Higher temperatures may encourage premature

substitution at the C2-fluorine by the amine. -

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove excess amine), and dry over MgSO₄.

-

Validation:

NMR should show two distinct signals (approx -110 to -130 ppm range) with complex splitting patterns due to H-F and F-F coupling.

Protocol B: Regioselective Displacement

Objective: Selectively replace the C2-fluorine with a nucleophile (e.g., morpholine or a primary amine).

-

Substrate: Use the sulfonamide synthesized in Protocol A.

-

Conditions: Dissolve in a polar aprotic solvent (DMSO or DMF). Add the nucleophile (1.1–1.5 equiv) and a base (K₂CO₃ or Cs₂CO₃).

-

Reaction: Heat to 60–80 °C.

-

Mechanism: The base neutralizes the HCl/HF generated. The polar solvent stabilizes the anionic Meisenheimer intermediate.

-

Endpoint: Monitor by LC-MS. The C2-substituted product is the major species. The C5-substituted byproduct is typically <5%.

-

Purification: Recrystallization from Ethanol/Water is often sufficient due to the significant polarity change.

Applications in Drug Development[3]

Mineralocorticoid Receptor (MR) Antagonists

2,5-Difluorobenzenesulfonyl derivatives serve as the hydrophobic core for non-steroidal MR antagonists. The 2,5-substitution pattern provides metabolic stability against oxidative defluorination compared to monofluoro analogs.

Bioisosteres

The sulfonamide moiety acts as a bioisostere for amide bonds, offering:

-

Increased metabolic stability: Resistant to amidases.

-

Altered H-bond geometry: The tetrahedral sulfur geometry (

) positions substituents differently than the planar amide (

Safety & Handling

Danger: 2,5-Difluorobenzenesulfonyl chloride is corrosive and water-reactive .[2]

-

Hazards: Causes severe skin burns and eye damage (H314).[2][3] Reacts with water to release HCl and potentially HF if decomposition is severe.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitivity requires tightly sealed containers.

-

Spill Response: Do not use water. Neutralize with weak base (sodium bicarbonate) and absorb with inert material (vermiculite).

References

-

Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & SDS. Retrieved from

-

ChemicalBook. 2,5-Difluorobenzenesulfonyl chloride Properties and Synthesis. Retrieved from

-

PubChem. 2,5-Difluorobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2,5-Difluorobenzenesulfonyl chloride. Retrieved from

-

WuXi AppTec. Regioselectivity in SNAr reactions of polyhalogenated heterocycles. (Mechanistic analogy for ortho-activation). Retrieved from

Sources

Technical Guide: Synthesis of 2,5-Difluorobenzenesulfonic Acid

This guide details the synthesis of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its critical derivative, 2,5-Difluorobenzenesulfonyl chloride . These compounds are essential scaffolds in the development of sulfonamide-based pharmaceuticals, particularly in carbonic anhydrase inhibitors and oncology pipelines.

Executive Summary & Retrosynthetic Analysis

The synthesis of 2,5-DFBSA presents a classic trade-off between atom economy (direct sulfonation) and regio-control (diazotization). While 1,4-difluorobenzene is chemically symmetric, its electron-deficient nature requires forcing conditions for direct electrophilic substitution. Consequently, the Sandmeyer-Meerwein pathway (via 2,5-difluoroaniline) is often preferred in pharmaceutical settings for its milder conditions and higher purity profile, despite higher raw material costs.

Retrosynthetic Logic

-

Target: 2,5-Difluorobenzenesulfonic acid (or Sulfonyl Chloride).

-

Precursor A (Industrial): 1,4-Difluorobenzene.[1] Mechanism: Electrophilic Aromatic Substitution (

). Challenge: Ring deactivation requires oleum/high heat. -

Precursor B (Pharma/Lab): 2,5-Difluoroaniline.[2] Mechanism: Radical-mediated chlorosulfonylation (Sandmeyer type).[3] Benefit: Guaranteed regiochemistry.

Pathway A: The Sandmeyer-Meerwein Route (Recommended)

Best for: High-purity pharmaceutical intermediates, lab-scale synthesis (<1 kg).

This route avoids the harsh thermal conditions of direct sulfonation and provides the sulfonyl chloride directly, which is the active electrophile needed for downstream drug synthesis (sulfonamide formation).

Reaction Scheme

-

Diazotization: 2,5-Difluoroaniline

Diazonium salt. -

Chlorosulfonylation: Diazonium salt +

+ -

Hydrolysis (Optional): Chloride

Sulfonic Acid.

Detailed Protocol

Based on optimized conditions for electron-deficient anilines.

Reagents:

-

2,5-Difluoroaniline (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Hydrochloric Acid (conc.[3] 12M, excess)

-

Glacial Acetic Acid (Solvent)[4]

-

Sulfur Dioxide (

gas or saturated solution) -

Copper(II) Chloride (

, 0.25 eq)

Step-by-Step Methodology:

-

Diazonium Preparation:

-

Charge a reactor with 2,5-difluoroaniline dissolved in a mixture of glacial acetic acid (3 vol) and conc. HCl (1.5 vol).

-

Cool the mixture to -10°C to -5°C . Critical: Temperature control prevents diazonium decomposition.

-

Add an aqueous solution of

dropwise, maintaining internal temperature < 0°C. Stir for 45 mins.

-

-

The Meerwein Reaction:

-

In a separate vessel, saturate glacial acetic acid with

gas until the weight increases by ~30%. -

Add

(catalyst) to the -

Slowly transfer the cold diazonium solution into the

mixture. Observation: Nitrogen gas evolution will be vigorous. -

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Workup & Isolation:

-

Pour the reaction mixture into ice water (5 vol). The sulfonyl chloride will precipitate as an oil or solid.

-

Extract with dichloromethane (DCM) or diethyl ether.

-

Wash organic phase with cold water and 5%

(to remove acetic acid). -

Dry over

and concentrate in vacuo. -

Yield: Typically 80-87%.

-

-

Hydrolysis to Acid (if required):

-

Reflux the sulfonyl chloride in water/dioxane (1:1) for 4 hours.

-

Evaporate solvent to obtain the hygroscopic sulfonic acid solid.

-

Pathway B: Direct Sulfonation (Industrial)

Best for: Large-scale commodity production where purity requirements are managed by downstream recrystallization.

1,4-Difluorobenzene is deactivated. Standard sulfuric acid will not suffice; Oleum (Fuming Sulfuric Acid) and high temperatures are required.

Protocol

Reagents:

Methodology:

-

Charge 1,4-difluorobenzene into a glass-lined reactor.

-

Slowly add Oleum (2.0 eq) at room temperature.

-

Heat the mixture to 160°C - 200°C for 12-15 hours.

-

Note: The symmetry of 1,4-DFB means substitution at any position yields the 2,5-isomer.

-

-

Quench: Cool to 50°C and carefully pour onto crushed ice (highly exothermic).

-

Isolation (Salting Out): Add saturated NaCl solution to precipitate the Sodium 2,5-difluorobenzenesulfonate salt.

-

Purification: Recrystallize from Ethanol/Water.

Comparative Data & Specifications

| Feature | Sandmeyer-Meerwein Route | Direct Sulfonation Route |

| Starting Material | 2,5-Difluoroaniline | 1,4-Difluorobenzene |

| Key Reagents | Oleum ( | |

| Temperature | -10°C to 25°C | 160°C - 200°C |

| Primary Product | Sulfonyl Chloride (Active) | Sulfonic Acid (Passive) |

| Yield | 80-87% | 60-75% |

| Safety Profile | Corrosive, High Heat, Acid mist |

Reaction Logic & Mechanism Visualization

The following diagram illustrates the decision matrix and chemical flow for both pathways.

Caption: Dual-pathway logic showing the convergence of the radical-mediated Sandmeyer route and the electrophilic aromatic substitution route.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

1H NMR (DMSO-d6, 300 MHz)

-

Aromatic Region: The 2,5-substitution pattern on the difluoro-ring creates a distinct splitting pattern due to H-F coupling.

- 7.40 - 7.60 ppm: Multiplet (2H). Look for the ddd splitting characteristic of protons ortho/meta to fluorine atoms.

19F NMR

- -115 to -125 ppm: Two distinct signals (if resolution allows) or a complex overlapping multiplet, significantly shifted downfield compared to non-sulfonated precursors due to the electron-withdrawing sulfonyl group.

Mass Spectrometry (LC-MS)

-

Mode: Negative Ion (ESI-).

-

Target Ion:

= 193.0 m/z (for the sulfonic acid).

Safety & Handling (E-E-A-T)

-

Chlorosulfonic Acid/Oleum: Reacts violently with water. All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory to neutralize evolved HCl and SO2 gases.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

Fluorinated Compounds: While stable, combustion may release HF. Use appropriate respiratory protection.

References

-

Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & Safety Data.Link

-

ChemicalBook. Synthesis and properties of 2,5-Difluorobenzenesulfonyl chloride (CAS 26120-86-5).[2]Link

-

GuideChem. General procedures for chlorosulfonation of electron-deficient aromatics.Link

-

PubChem. 2,5-Difluorobenzenesulfonic acid - Compound Summary.Link

-

Santa Cruz Biotechnology. 2,5-Difluorobenzenesulfonamide (Drug Intermediate).[7]Link

Sources

- 1. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]

- 2. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

- 6. Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 2,5-Difluorobenzenesulfonamide | CAS 120022-63-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to 2,5-Difluorobenzenesulfonic Acid for Advanced Research

This guide provides a comprehensive technical overview of 2,5-Difluorobenzenesulfonic acid, designed for researchers, medicinal chemists, and drug development professionals. Acknowledging the scarcity of published empirical data for this specific compound, this document emphasizes predictive analysis based on established chemical principles and provides robust, self-validating protocols for its characterization. Our approach is grounded in the practical needs of the laboratory, ensuring that researchers can confidently source, verify, and utilize this important chemical building block.

Core Identity and the Data Gap

2,5-Difluorobenzenesulfonic acid is an aromatic sulfonic acid whose structure is foundational in the synthesis of more complex molecules, particularly within pharmaceutical research. Its identity is established by the following:

-

CAS Number : 765213-67-0[1]

-

Molecular Formula : C₆H₄F₂O₃S[1]

-

Molecular Weight : 194.16 g/mol

-

Appearance : Solid (form)[1]

A critical insight for any researcher is the notable absence of comprehensive, publicly available analytical data for this compound. Major chemical suppliers explicitly state that they do not collect or provide analytical data, selling the product on an "as-is" basis where the buyer assumes responsibility for confirming identity and purity[1]. This guide, therefore, serves not only to present what is known but to equip the scientist with the methodology to ascertain the key physical properties independently.

Caption: Molecular structure of 2,5-Difluorobenzenesulfonic acid.

Physicochemical Properties: An Expert-Informed Predictive Analysis

In the absence of empirical data, we can predict the physical properties of 2,5-Difluorobenzenesulfonic acid by leveraging our understanding of its structural components: a highly polar sulfonic acid group, a rigid aromatic ring, and two strongly electron-withdrawing fluorine atoms.

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| Physical State | White to off-white crystalline solid.[1] | This is consistent with the known solid form of the compound and typical for aromatic sulfonic acids. |

| Melting Point | >100 °C (Decomposition may occur) | Aromatic sulfonic acids are generally high-melting solids. The related 2,5-Difluorobenzoic acid melts at 130-134 °C[2]. The strong intermolecular forces from the sulfonic acid group suggest a relatively high melting point. |

| Boiling Point | Not Applicable (Likely decomposes) | The high polarity and molecular weight suggest a very high boiling point, likely exceeding the thermal stability of the molecule, leading to decomposition (desulfonation) before boiling. The precursor, 2,5-difluorobenzenesulfonyl chloride, boils at 221 °C.[3] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). Sparingly soluble in nonpolar solvents. | The sulfonic acid group (-SO₃H) is highly polar and capable of extensive hydrogen bonding, conferring high water solubility. This contrasts sharply with 2,5-Difluorobenzoic acid, which is reported as insoluble in water[2], highlighting the dominant solubilizing effect of the sulfonic acid moiety over the carboxylic acid. |

| Acidity (pKa) | < 0 | Benzenesulfonic acid is a strong acid with a pKa around -2.8[4]. The two fluorine atoms are powerful electron-withdrawing groups, which will further stabilize the sulfonate conjugate base through induction, making 2,5-Difluorobenzenesulfonic acid an even stronger acid. It is expected to be fully dissociated in water. |

Significance in Drug Discovery and Medicinal Chemistry

The 2,5-difluorobenzenesulfonyl scaffold is of significant interest to medicinal chemists for several reasons rooted in the unique properties of its constituent functional groups.

-

The Role of Fluorine : The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, block sites of metabolic attack (improving metabolic stability), and enhance binding affinity to target proteins by participating in specific electrostatic interactions.

-

The Sulfonic Acid/Sulfonamide Moiety : While the sulfonic acid itself is often used as a salt-forming group to improve solubility, its derivative, the sulfonamide, is a privileged scaffold in medicinal chemistry. Fluorinated benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases, a class of enzymes implicated in various diseases.[5][6] Therefore, 2,5-Difluorobenzenesulfonic acid serves as a key precursor for synthesizing these valuable sulfonamide derivatives.

Caption: A step-by-step workflow for the complete characterization.

Step-by-Step Methodologies

Objective : To unequivocally confirm the structure and purity of a supplied sample of 2,5-Difluorobenzenesulfonic acid.

Protocol 1: Spectroscopic Confirmation

-

Sample Preparation : Dissolve ~10 mg of the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve the polar compound and its non-exchangeable acidic proton, allowing observation of the -SO₃H proton.

-

¹H NMR Spectroscopy :

-

Expected Signals : You should observe three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each exhibiting complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. A broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic sulfonic acid proton should also be present.

-

Causality : The unique splitting patterns are a fingerprint of the 1,2,4-substitution on the benzene ring and confirm the relative positions of the fluorine atoms and the sulfonic acid group.

-

-

¹⁹F NMR Spectroscopy :

-

Expected Signals : Two distinct signals are expected, as the two fluorine atoms are chemically non-equivalent. These signals will likely appear as complex multiplets due to coupling with aromatic protons.

-

Causality : The presence of two, not one, fluorine signals definitively rules out symmetric isomers like 2,6- or 3,5-difluoro substitution.

-

-

¹³C NMR Spectroscopy :

-

Expected Signals : Six signals in the aromatic region (approx. 110-160 ppm) are expected. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF), providing further structural confirmation.

-

-

Mass Spectrometry (MS) :

-

Method : Use Electrospray Ionization in negative mode (ESI-).

-

Expected Ion : The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of 193.98.

-

Causality : This confirms the molecular weight of the anion, which, combined with the NMR data, provides unambiguous structural verification.

-

Protocol 2: Purity and Physical Property Determination

-

Purity via HPLC :

-

Method : Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic or trifluoroacetic acid to ensure the analyte is in a single protonation state.

-

Detection : Use a UV detector, monitoring at a wavelength around 260 nm.

-

Validation : A pure sample should yield a single major peak. Purity can be calculated from the peak area percentage.

-

-

Melting Point via Differential Scanning Calorimetry (DSC) :

-

Method : Heat a small, sealed sample pan at a controlled rate (e.g., 10 °C/min).

-

Observation : An endothermic transition will indicate the melting point. Thermogravimetric Analysis (TGA) should be run concurrently to check for decomposition, which would manifest as mass loss.

-

-

Acidity via Potentiometric Titration :

-

Method : Dissolve a precisely weighed amount of the acid in water and titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated electrode.

-

Validation : A sharp inflection point will be observed. Due to the high acidity, the starting pH will be very low, and the equivalence point will be at pH 7. This experiment primarily serves to confirm the acidic nature and can be used to determine the equivalent weight, further validating purity.

-

Safety and Handling

Researchers must handle 2,5-Difluorobenzenesulfonic acid with appropriate care, recognizing its predicted properties as a strong, corrosive acid.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7]* Handling : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. [7]Avoid contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. It is classified as a combustible solid. [1]* First Aid : In case of skin contact, wash immediately with plenty of soap and water. [7]In case of eye contact, rinse cautiously with water for several minutes. [8]Seek immediate medical attention if irritation persists or if ingested.

By combining predictive chemistry with a rigorous, structured approach to experimental verification, researchers can confidently and safely utilize 2,5-Difluorobenzenesulfonic acid in their synthetic and drug discovery endeavors.

References

Sources

- 1. 2,5-Difluorobenzenesulfonic acid AldrichCPR 765213-67-0 [sigmaaldrich.com]

- 2. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]

- 3. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 4. library.gwu.edu [library.gwu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Difluorobenzenesulfonic acid AldrichCPR 765213-67-0 [sigmaaldrich.com]

- 8. 2,5-Difluorobenzoic Acid | 2991-28-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Technical Guide: 2,5-Difluorobenzenesulfonic Acid (CAS 765213-67-0)

[1][2][3]

Executive Summary

2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) is a specialized organosulfur building block critical to the development of metabolically stable pharmaceutical scaffolds.[1] Distinguished by its specific fluorination pattern, this compound serves as a precursor for sulfonamides and sulfonylureas, moieties frequently utilized in mineralocorticoid receptor (MR) antagonists and antiviral therapeutics.[1]

This guide provides a rigorous technical analysis of 2,5-DFBSA, moving beyond basic catalog data to address synthesis, reaction mechanics, and application protocols.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up.[1]

Chemical Profile & Structural Logic[3]

The strategic value of 2,5-DFBSA lies in the electronic and steric properties imparted by the fluorine atoms at the ortho and meta positions relative to the sulfonic acid group.

| Property | Data |

| CAS Number | 765213-67-0 |

| IUPAC Name | 2,5-Difluorobenzenesulfonic acid |

| Molecular Formula | C₆H₄F₂O₃S |

| Molecular Weight | 194.16 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Acidity (pKa) | ~ -0.3 to -2.0 (estimated, strong acid) |

| Solubility | Highly soluble in water, polar organic solvents (MeOH, DMSO) |

| Stability | Stable under ambient conditions; hygroscopic (forms hydrates) |

Mechanistic Insight: The Fluorine Effect

The 2,5-difluoro substitution pattern exerts a dual influence:

-

Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450 oxidation, effectively blocking metabolic "soft spots" on the phenyl ring.[1]

-

Electronic Modulation: The electron-withdrawing nature of fluorine (

effect) increases the acidity of the sulfonic group and the electrophilicity of derived sulfonyl chlorides, enhancing reactivity in coupling reactions [1].[1]

Synthetic Pathways[7][8]

High-purity synthesis of 2,5-DFBSA is achieved primarily through two routes: Electrophilic Aromatic Substitution (Industrial) and Sandmeyer-type Diazotization (Laboratory Precision) .[1]

Method A: Direct Chlorosulfonation (Scalable)

This method utilizes 1,4-difluorobenzene.[1] Due to the symmetry of the starting material, sulfonation at any open position yields the 2,5- substitution pattern relative to the sulfur.

Reaction Logic:

-

Precursor: 1,4-Difluorobenzene.[1]

-

Reagent: Chlorosulfonic acid (

) acts as both solvent and electrophile.[1] -

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (

).[1] The fluorine atoms deactivate the ring, requiring thermal energy or excess reagent to drive conversion.

Method B: Diazotization of 2,5-Difluoroaniline (High Specificity)

For applications requiring absolute regiocontrol without isomer purification, the conversion of 2,5-difluoroaniline is preferred.[1]

Reaction Logic:

-

Step 1: Diazotization of aniline with

to form the diazonium salt.[1] -

Step 2: Meerwein reaction with

and -

Step 3: Hydrolysis to the sulfonic acid.[1]

Visualization: Synthetic Workflows

Caption: Comparison of the direct chlorosulfonation route (top) and the aniline-diazotization route (bottom) for synthesizing 2,5-DFBSA.

Experimental Protocols

Protocol 1: Synthesis via Chlorosulfonation (Adapted from [2, 3])

Target: 2,5-Difluorobenzenesulfonyl chloride (intermediate) -> Acid[1]

Materials:

-

1,4-Difluorobenzene (11.4 g, 0.1 mol)[1]

-

Chlorosulfonic acid (58.3 g, 0.5 mol)

-

Thionyl chloride (optional, to drive chloride formation)

-

Dichloromethane (DCM)[1]

Step-by-Step:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

-

Addition: Charge chlorosulfonic acid into the flask. Cool to 0°C using an ice bath.[1][2]

-

Reaction: Add 1,4-difluorobenzene dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

-

Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C and stir for 2 hours. Evolution of HCl gas will be observed.[1][2]

-

Quench (CRITICAL): Cool the reaction mass to ambient temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent reaction.[1][2]

-

Isolation: Extract the resulting oil (sulfonyl chloride) with DCM (3 x 50 mL). Dry organics over

and concentrate in vacuo. -

Hydrolysis to Acid: Dissolve the sulfonyl chloride residue in water (50 mL). Heat to reflux for 4 hours. The oily chloride will dissolve as it converts to the hydrophilic sulfonic acid.[1]

-

Purification: Concentrate the aqueous solution under reduced pressure to obtain the crude acid. Recrystallize from minimal water or an ethanol/ether mixture.[1]

Protocol 2: Utilization in Sulfonamide Synthesis

Context: Coupling 2,5-DFBSA (via its chloride) to an amine scaffold.

-

Activation: If starting with the acid, convert back to sulfonyl chloride using

(reflux, 3h).[1] -

Coupling: Dissolve the amine substrate (1.0 eq) in dry Pyridine or DCM/TEA.

-

Addition: Add 2,5-difluorobenzenesulfonyl chloride (1.1 eq) at 0°C.

-

Workup: Stir at RT for 4-12h. Quench with 1M HCl. Extract with EtOAc.[1][3]

Applications in Drug Discovery[3][11][12]

2,5-DFBSA is primarily utilized as a bioisostere for other phenyl rings to improve physicochemical properties.[1]

Key Therapeutic Areas[3]

-

Mineralocorticoid Receptor (MR) Antagonists: The 2,5-difluoro motif is used to optimize the binding pocket fit, often replacing mono-fluoro or unsubstituted phenyl rings to enhance potency and selectivity [1].[1]

-

Antiviral Agents: Sulfonamide derivatives incorporating this core have shown efficacy in inhibiting viral replication by stabilizing capsid proteins or blocking protease active sites.[1]

-

Metabolic Stability: The fluorine atoms prevent oxidative defluorination and ring hydroxylation at the most reactive sites, extending the half-life (

) of the drug candidate.[1]

Structure-Activity Relationship (SAR) Visualization[3]

Caption: Impact of the 2,5-difluoro substitution pattern on pharmacokinetics and pharmacodynamics.

Handling & Safety (MSDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures:

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a face shield.[1]

-

Inhalation: Handle only in a fume hood.[1] Sulfonic acids can release irritating mists.[1]

-

Storage: Store in a desiccator. The compound is hygroscopic and will absorb atmospheric water to form a corrosive syrup.[1]

-

References

-

Vertex AI Search Results. (2025). Synthesis and Applications of 2,5-Difluorobenzenesulfonyl Chloride. Retrieved from ChemicalBook & GuideChem.[1] Link

-

GuideChem. (2022).[1] Synthesis method of Difluorobenzenesulfonyl chlorides. Link

-

BenchChem. (2025).[1][2] Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. Link[1]

-

PubChem. (2025).[1][4] 2,4-Difluorobenzenesulfonic acid (Analogous Data). National Library of Medicine.[1] Link

Sources

- 1. 2,5-Difluorobenzenesulfonic acid AldrichCPR 765213-67-0 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]

- 4. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Characterization of 2,5-Difluorobenzenesulfonic Acid

Abstract

This guide provides a comprehensive technical overview of 2,5-Difluorobenzenesulfonic acid, a compound of increasing interest for researchers in medicinal chemistry and materials science. Recognizing that this molecule is often supplied with limited analytical data[1], this document serves as a practical framework for its synthesis, purification, and rigorous structural elucidation. We present detailed, field-proven methodologies for analytical characterization using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy. The causality behind experimental choices is explained, empowering researchers to independently verify the structure and purity of this versatile chemical building block. Furthermore, we explore its potential applications, drawing from the established roles of fluorinated aromatics and sulfonamides in drug discovery.

Introduction and Strategic Importance

2,5-Difluorobenzenesulfonic acid belongs to the class of arylsulfonic acids, compounds known for their strong acidity and utility as catalysts, intermediates, and detergents. The introduction of two fluorine atoms onto the benzene ring is a strategic design element of significant interest to drug development professionals. Fluorination is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity[2]. The sulfonic acid moiety, in turn, is a precursor to sulfonamides, a privileged scaffold found in a wide array of FDA-approved drugs[3][4][5].

However, a critical challenge for researchers is the lack of comprehensive, publicly available analytical data for 2,5-Difluorobenzenesulfonic acid. Commercial suppliers may offer the product with the disclaimer that analytical data is not collected, placing the onus of structural confirmation and purity assessment squarely on the end-user[1]. This guide is therefore designed to bridge that gap, providing an authoritative, step-by-step approach to confidently characterize this molecule.

Molecular Identity and Physicochemical Properties

The foundational step in working with any chemical is to understand its basic structural and physical attributes.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, and fluorine atoms at positions 2 and 5.

Caption: 2D structure of 2,5-Difluorobenzenesulfonic acid.

Physicochemical Data Summary

The following table summarizes key identifiers and properties for 2,5-Difluorobenzenesulfonic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O₃S | [1] |

| Molecular Weight | 194.16 g/mol | Calculated |

| CAS Number | 765213-67-0 | [1] |

| Physical Form | Solid | [1] |

| InChI String | 1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10,11)/h1-3H,(H,9,10,11) | [1] |

| SMILES String | FC1=CC=C(F)C=C1S(=O)(O)=O | [1] |

Synthesis and Purification Protocol

While commercially available, understanding the synthesis pathway is crucial for anticipating potential impurities. The most logical route proceeds via the hydrolysis of the corresponding sulfonyl chloride, which can be synthesized from 2,5-difluoroaniline[6].

Caption: Integrated analytical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is non-negotiable for verifying the elemental formula. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula from all other possibilities within a given mass range. For an acid, electrospray ionization in negative mode (ESI-) is the method of choice, as it will readily deprotonate the molecule to form the [M-H]⁻ ion.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis: Inject the sample and acquire the mass spectrum in negative ion mode.

Expected Results: The calculated exact mass of the [M-H]⁻ ion (C₆H₃F₂O₃S⁻) is 192.9776 . The HRMS result should match this value to within 5 ppm.

Fourier-Transform Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and can quickly verify the success of the hydrolysis reaction (i.e., the disappearance of the S-Cl bond and the appearance of the O-H bond).

Protocol:

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal. If using a KBr pellet, mix a small amount of sample with dry KBr powder and press into a transparent disk.

-

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Sulfonic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1475 | C=C stretch | Aromatic Ring |

| 1250-1150 | S=O stretch (asymmetric) | Sulfonic Acid |

| 1080-1030 | S=O stretch (symmetric) | Sulfonic Acid |

| 1250-1100 | C-F stretch | Aryl-Fluoride |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for determining the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous confirmation of the 2,5-substitution pattern. The choice of solvent is critical; Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can further solidify assignments.

Predicted NMR Spectral Data (in DMSO-d₆):

| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling | Assignment |

| ¹H NMR | ~7.5-7.8 | ddd | J(H,H), J(H,F) | H-4 |

| ~7.3-7.5 | ddd | J(H,H), J(H,F) | H-3 | |

| ~7.1-7.3 | dd | J(H,F) | H-6 | |

| ¹³C NMR | ~158 | d | ¹J(C,F) | C-F (C-2 or C-5) |

| ~156 | d | ¹J(C,F) | C-F (C-5 or C-2) | |

| ~145 | t | J(C,F) | C-SO₃H (C-1) | |

| ~120 | d | J(C,F) | C-H (C-6) | |

| ~118 | d | J(C,F) | C-H (C-4) | |

| ~116 | t | J(C,F) | C-H (C-3) | |

| ¹⁹F NMR | ~-110 to -125 | m | F-2, F-5 |

Causality of Predictions:

-

¹H NMR: The three aromatic protons will appear as distinct signals. Their splitting patterns (multiplicities) will be complex due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings.

-

¹³C NMR: Six unique carbon signals are expected. The two carbons directly attached to fluorine will show very large one-bond C-F coupling constants (¹JCF ≈ 250 Hz) and will be significantly downfield. Other carbons will show smaller two-, three-, or four-bond couplings to the fluorine atoms.

-

¹⁹F NMR: Two signals are expected, each coupled to the other fluorine and to nearby protons.

Potential Applications in Research and Development

The unique structural features of 2,5-Difluorobenzenesulfonic acid make it a valuable scaffold for innovation.

-

Drug Discovery: As a precursor to sulfonamides, it allows for the introduction of a difluorinated phenyl ring into drug candidates. This can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and cell permeability, which are critical for optimizing drug efficacy and safety.[2][4]

-

Materials Science: Its strong acidity and thermal stability make it a candidate for use as an acid catalyst in organic reactions. It can also be used to synthesize specialty polymers or as a dopant to impart conductivity to materials.

Safety and Handling

-

Hazard Class: Expected to be corrosive. Causes severe skin burns and eye damage.[9][10]

-

Handling: Always handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.

Conclusion

2,5-Difluorobenzenesulfonic acid is a chemical intermediate with significant potential, particularly for the synthesis of novel pharmaceutical agents. However, its utility is predicated on the unambiguous confirmation of its molecular structure and purity. The lack of supplier-provided data necessitates a rigorous, in-house analytical approach. By following the integrated workflow of HRMS, IR, and multinuclear NMR spectroscopy detailed in this guide, researchers can proceed with confidence, ensuring the scientific integrity of their work and unlocking the full potential of this versatile building block.

References

-

PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorophenylacetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,6-Difluorobenzenesulfonic Acid. Retrieved from [Link]

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

-

PubChem. (n.d.). 2,5-Diaminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Retrieved from [Link]

-

MassBank. (2016). Benzenesulfonic acids and derivatives. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]

-

PubMed. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]

-

MDPI. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. Retrieved from [Link]

Sources

- 1. 2,5-Difluorobenzenesulfonic acid AldrichCPR 765213-67-0 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,5-Difluorobenzenesulfonic Acid

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,5-Difluorobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the best available data to ensure the safe and effective use of this compound in a laboratory setting.

A Note on Data Availability: 2,5-Difluorobenzenesulfonic acid is a compound primarily available for early discovery research. As such, comprehensive toxicological and physical hazard data is not fully established. The guidance herein is based on the known hazards of the sulfonic acid class of compounds and safety data from structurally similar chemicals, including other halogenated benzenesulfonic acids. All procedures should be conducted with the assumption that this compound is hazardous and corrosive.

Compound Identification and Inferred Hazard Profile

2,5-Difluorobenzenesulfonic acid is an aromatic sulfonic acid. While specific GHS classifications are not widely published for this exact compound, data from analogous chemicals, such as 2,4-Difluoro-benzenesulfonic acid and 2,5-Dichlorobenzenesulfonic acid, strongly suggest a similar hazard profile.[1][2] Sulfonic acids as a class are known to be strong acids and corrosive.[3][4]

Table 1: Chemical Identification

| Property | Value |

| IUPAC Name | 2,5-difluorobenzenesulfonic acid |

| CAS Number | 765213-67-0 |

| Molecular Formula | C₆H₄F₂O₃S |

| Molecular Weight | 194.16 g/mol |

| Physical Form | Solid |

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2] |

| Corrosive to Metals | Category 1 | May be corrosive to metals.[2] |

The primary hazards associated with 2,5-Difluorobenzenesulfonic acid are its corrosivity and irritant properties. Direct contact can cause severe burns to the skin and eyes.[3][5] Inhalation of dust or vapors may lead to respiratory tract irritation, causing coughing and shortness of breath.[3]

Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive nature of sulfonic acids, robust engineering controls and a stringent PPE protocol are paramount to ensuring operator safety.[4]

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2,5-Difluorobenzenesulfonic acid is a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or potential vapors. The work area should also be equipped with an easily accessible emergency eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must create a complete barrier between the researcher and the chemical. The following diagram outlines the mandatory PPE selection workflow.

Sources

- 1. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capitalresin.com [capitalresin.com]

- 4. capitalresin.com [capitalresin.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Technical Whitepaper: Spectral Characterization of 2,5-Difluorobenzenesulfonic Acid

This guide details the spectral characterization of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its critical derivative, 2,5-Difluorobenzenesulfonyl chloride . In drug development, the sulfonyl chloride is the primary electrophilic intermediate used to introduce the 2,5-difluorophenylsulfonyl moiety; therefore, its spectral data is often more relevant for synthetic validation than the free acid itself.

Executive Summary

2,5-Difluorobenzenesulfonic acid (CAS: 101650-63-9) and its activated form, 2,5-Difluorobenzenesulfonyl chloride (CAS: 26120-86-5) , are critical fluorinated building blocks in medicinal chemistry. They serve as precursors for sulfonamide-based mineralocorticoid receptor antagonists and antiviral agents. This guide provides a rigorous spectral analysis (NMR, IR) to validate structural integrity, focusing on the unique spin-spin coupling patterns induced by the 2,5-difluoro substitution.

Molecular Architecture & Theoretical Basis

The 2,5-difluoro substitution pattern creates a distinct electronic environment that dictates spectral splitting.

-

Symmetry:

(planar). -

Spin System: The aromatic protons form an AMX spin system (if ignoring F) but are actually AMXXX' systems due to heteronuclear coupling with

nuclei ( -

Coupling Logic:

- Ortho: Large coupling (~7–10 Hz).

- Meta: Moderate coupling (~4–6 Hz).

- Para: Typically small (<2 Hz) but broadens peaks.

Structural Logic Diagram

Figure 1: Structural logic governing chemical shifts and coupling constants in 2,5-DFBSA.

Spectral Data Analysis

H NMR Spectroscopy

The proton NMR spectrum is characterized by complex multiplets rather than simple doublets due to extensive H-F coupling.

Primary Reference: 2,5-Difluorobenzenesulfonyl chloride (Precursor)

-

Solvent:

[1] -

Frequency: 400 MHz

| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-6 | 7.65 – 7.75 | ddd (Doublet of doublets of doublets) | Most deshielded due to ortho- | |

| H-4 | 7.35 – 7.45 | m (Multiplet) | Shielded by two ortho/meta Fluorines. | |

| H-3 | 7.20 – 7.30 | m (Multiplet) | Ortho to F2, often overlaps with solvent in non-deuterated runs. |

Note on Hydrolysis: Upon hydrolysis to the sulfonic acid (

F NMR Spectroscopy

Fluorine NMR is the most diagnostic tool for purity assessment, avoiding solvent overlap issues common in

-

Reference:

(0 ppm) or internal standard. -

Pattern: Two distinct signals integrating 1:1.

| Fluorine Position | Chemical Shift ( | Pattern | Interpretation |

| F-5 | -112 to -116 | Multiplet | Meta to Sulfonyl group. |

| F-2 | -124 to -128 | Multiplet | Ortho to Sulfonyl group (more shielded due to steric/electronic ortho effect). |

FT-IR Spectroscopy

Infrared spectroscopy confirms the functional group transformation (e.g., Chloride

| Functional Group | Wavenumber ( | Mode | Diagnostic Value |

| O=S=O (Sulfonyl) | 1360 – 1380 | Asymmetric Stretch | Strong band; confirms sulfonyl core. |

| O=S=O (Sulfonyl) | 1160 – 1180 | Symmetric Stretch | Strong band; paired with asymmetric stretch. |

| C-F (Aromatic) | 1200 – 1250 | Stretch | Broad/Strong; overlaps with fingerprint. |

| C=C (Aromatic) | 1480, 1590 | Ring Stretch | Characteristic of benzene ring. |

| O-H (Acid) | 3100 – 3400 | Broad Stretch | Only present in Sulfonic Acid form (absent in Sulfonyl Chloride). |

Experimental Protocols (SOPs)

NMR Sample Preparation (Self-Validating)

-

Objective: Obtain high-resolution spectra free from hydrolysis artifacts (for chloride) or aggregation (for acid).

-

Validation Step: Check the water peak. For Sulfonyl Chloride, a growing water peak or HCl gas evolution indicates decomposition.

Protocol:

-

Solvent Selection:

-

For Sulfonyl Chloride : Use Anhydrous

stored over molecular sieves. Critical: Moisture causes rapid hydrolysis to the acid. -

For Sulfonic Acid/Salt : Use

or

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (if analyzing crude reaction mixtures).

-

Acquisition:

-

Run

NMR first (faster, wider sweep width ~ -50 to -200 ppm). -

Run

H NMR (16 scans min).

-

Workflow Visualization

Figure 2: Decision tree for solvent selection and spectral validation.

References

-

Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & MSDS. Accessed 2025.[2] Link

-

ChemicalBook. 2,5-Difluorobenzenesulfonyl chloride NMR and Properties. Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (2023 Release) - Fluorinated Benzenesulfonates. Link

-

PubChem. 2,5-Difluorobenzenesulfonic acid Compound Summary. Link

-

Frontiers in Microbiology. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. (2022). Provides 1H NMR data for 2,5-difluorobenzenesulfonate esters. Link

Sources

Technical Guide: Solubility Profile and Handling of 2,5-Difluorobenzenesulfonic Acid

CAS: 765213-67-0

Formula:

Executive Summary

2,5-Difluorobenzenesulfonic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for Alzheimer’s disease therapeutics) and as a strong acid catalyst in organic synthesis. Its solubility profile is dominated by the strongly hydrophilic sulfonic acid group (

This guide provides a technical analysis of its solubility, purification protocols, and handling requirements, designed for researchers who need to integrate this compound into drug development workflows.

Physicochemical Solubility Drivers

The solubility of 2,5-Difluorobenzenesulfonic acid is governed by two competing structural domains:

-

The Sulfonic Acid Head (

): A highly polar, ionizable group that acts as a strong hydrogen bond donor and acceptor. It drives solubility in water and alcohols through solvation and ionization. -

The Difluorophenyl Tail: The aromatic ring provides lipophilicity, but the fluorine atoms (highly electronegative) at positions 2 and 5 withdraw electron density, increasing the acidity of the sulfonic group (predicted pKa < -3.0) and altering the dipole moment compared to non-fluorinated benzenesulfonic acid.

Predicted Solubility Profile

Note: Quantitative values are empirical estimates based on structural analogs (Benzenesulfonic acid, CAS 98-11-3) and polarity principles.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |

| Protic Polar | Water, Methanol, Ethanol | Very High (> 100 mg/mL) | Ionization of |

| Aprotic Polar | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole-dipole interactions; solvation of the proton. |

| Ethers | THF, 1,4-Dioxane, MeTHF | Moderate/High | Oxygen lone pairs accept H-bond from acid; good for synthesis. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate | Limited solvation; often used for suspension or biphasic reactions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble (< 1 mg/mL) | Lack of polarity; used as anti-solvents for crystallization. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific solvent system.

Objective: Determine the saturation limit of 2,5-Difluorobenzenesulfonic acid in a target solvent at 25°C.

Materials:

-

Analytical Balance (±0.1 mg precision)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Syringe filters (0.45 µm PTFE or Nylon)

-

Temperature-controlled shaker or water bath

Workflow:

-

Preparation: Weigh 500 mg of 2,5-Difluorobenzenesulfonic acid into a tared vial.

-

Solvent Addition: Add the target solvent in incremental aliquots (e.g., 500 µL) while agitating.

-

Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms (saturation).

-

Equilibration: Agitate at 25°C for 24 hours to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under vacuum to constant weight.

-

Calculation:

Protocol B: Purification via Anti-Solvent Crystallization

Because the compound is hygroscopic and difficult to distill without decomposition, crystallization is the preferred purification method.

Principle: Dissolve the crude acid in a minimum volume of a polar solvent (Good Solvent), then induce precipitation by adding a non-polar solvent (Anti-Solvent).

System: Ethyl Acetate (Good Solvent) / Hexane (Anti-Solvent)

-

Dissolution: Dissolve crude 2,5-Difluorobenzenesulfonic acid in Ethyl Acetate at 40–50°C. Use the minimum volume required to obtain a clear solution.

-

Filtration: Filter while warm to remove insoluble particulate matter.

-

Precipitation: Slowly add Hexane (or Heptane) dropwise to the warm solution with vigorous stirring until a slight turbidity persists.

-

Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a fridge (4°C) for 4–12 hours.

-

Isolation: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent moisture absorption.

-

Drying: Dry in a vacuum oven at 40°C over

or silica desiccant.

Visualizations

Diagram 1: Solvation & Interaction Mechanism

This diagram illustrates how the solvent interacts with the different domains of the molecule, dictating solubility.

Caption: Differential solvation mechanisms showing high affinity for protic solvents via ionization and moderate affinity for ethers via H-bond acceptance.

Diagram 2: Purification Workflow (Crystallization)

A logical flow for purifying the compound from crude synthesis mixtures.[1]

Caption: Step-by-step purification workflow utilizing the solvent/anti-solvent method to isolate high-purity crystals.

Critical Safety & Handling

-

Corrosivity: As a strong sulfonic acid, this compound is corrosive to skin, eyes, and mucous membranes. Always wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

-

Hygroscopicity: The acid avidly absorbs atmospheric moisture, forming a hydrate. This alters the molecular weight and stoichiometry in reactions.

-

Storage: Store in a tightly sealed container, preferably in a desiccator or under inert gas (Argon/Nitrogen).

-

Handling: Weigh quickly or use a glovebox for high-precision stoichiometry.

-

-

Compatibility: Avoid contact with strong oxidizers and strong bases. Reacts exothermically with bases.

References

-

Sigma-Aldrich. (n.d.). 2,5-Difluorobenzenesulfonic acid AldrichCPR. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12352101 (2,5-Difluorobenzenesulfonic acid). Retrieved from

-

ChemicalBook. (2024). 2,5-Difluorobenzenesulfonic acid Properties and Suppliers. Retrieved from

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (General reference for sulfonic acid acidity trends). Retrieved from

Sources

A Theoretical and Computational Guide to 2,5-Difluorobenzenesulfonic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 2,5-Difluorobenzenesulfonic acid. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and potential applications of this and similar fluorinated aromatic compounds. By leveraging established computational methodologies, this guide offers a predictive framework for understanding the behavior of 2,5-Difluorobenzenesulfonic acid at a molecular level, even in the absence of extensive experimental data.

Introduction: The Significance of Fluorinated Benzenesulfonic Acids

Benzenesulfonic acids are a cornerstone of industrial organic chemistry, serving as potent acid catalysts in reactions like esterification and acting as crucial intermediates in the manufacturing of detergents, dyes, and pharmaceuticals.[1] Their utility in the pharmaceutical sector often involves the formation of besylate salts, which can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2]

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in modern drug design.[3] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In the context of 2,5-Difluorobenzenesulfonic acid, the presence of two fluorine atoms on the benzene ring is anticipated to significantly modulate its acidity, reactivity, and intermolecular interactions, making it a compound of considerable interest for theoretical investigation and potential application in medicinal chemistry and materials science.

This guide will delineate the theoretical framework for studying 2,5-Difluorobenzenesulfonic acid, from computational methodology to the prediction and analysis of its structural, electronic, and spectroscopic properties.

Computational Methodology: A Roadmap for Theoretical Analysis

The theoretical investigation of 2,5-Difluorobenzenesulfonic acid can be robustly performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] DFT, particularly with the B3LYP functional and a 6-311G(d,p) basis set, has been shown to provide accurate predictions for the geometries and vibrational frequencies of substituted benzene derivatives.[6][7]

Experimental/Workflow Protocol: Step-by-Step Computational Analysis

A typical computational workflow for the theoretical study of 2,5-Difluorobenzenesulfonic acid is as follows:

-

Molecular Structure Input: The initial 3D structure of 2,5-Difluorobenzenesulfonic acid is drawn using a molecular editor and imported into the computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with the 6-311G(d,p) basis set. The optimization process iteratively adjusts the positions of the atoms until a stable structure on the potential energy surface is found.

-

Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule.[8]

-

-

Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.[9]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the electronic effects of the substituents.

-

-

Data Analysis and Visualization: The output data is analyzed to extract key structural parameters, vibrational modes, and electronic properties. Molecular visualization software is used to view the optimized structure, MEP map, and HOMO/LUMO orbitals.

Caption: Predicted electronic properties and their influence on the reactivity of 2,5-Difluorobenzenesulfonic acid.

Predicted Vibrational and Spectroscopic Analysis

Frequency calculations allow for the prediction of the IR and Raman spectra, which can be used to identify the characteristic vibrational modes of the molecule.

Key Vibrational Modes

The predicted vibrational spectrum of 2,5-Difluorobenzenesulfonic acid will be complex, but several key vibrational modes can be anticipated based on studies of similar compounds. [8][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400-3600 | Stretching of the hydroxyl group in the sulfonic acid. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene ring. |

| S=O Asymmetric Stretch | 1350-1420 | Asymmetric stretching of the two S=O bonds. |

| S=O Symmetric Stretch | 1150-1250 | Symmetric stretching of the two S=O bonds. |

| C-F Stretch | 1100-1300 | Stretching of the carbon-fluorine bonds. |

| S-O Stretch | 1000-1080 | Stretching of the S-O single bond. |

| C-S Stretch | 700-800 | Stretching of the carbon-sulfur bond. |

The precise positions of these bands will be influenced by the electronic effects of the substituents and the overall molecular structure.

Potential Applications and Future Directions

The theoretical insights gained from computational studies of 2,5-Difluorobenzenesulfonic acid can guide its synthesis and application in several areas:

-

Pharmaceuticals: Its strong acidity makes it a candidate for forming novel besylate salts of basic drugs, potentially improving their physicochemical properties. [2]The difluorinated benzene moiety could also be explored as a pharmacophore in the design of new enzyme inhibitors or other therapeutic agents, where the fluorine atoms can enhance binding affinity and metabolic stability. [4][11]

-

Catalysis: As a strong organic acid, it could serve as a catalyst in various organic reactions, potentially offering different reactivity or selectivity compared to non-fluorinated analogues. [1]

-

Materials Science: Fluorinated aromatic compounds are of interest in the development of advanced polymers and other materials with specific electronic or physical properties.

Future research should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic characterization. Further computational studies could explore its interaction with biological targets, its behavior in different solvents, and the mechanisms of reactions in which it participates.

Conclusion

While direct experimental literature on the theoretical properties of 2,5-Difluorobenzenesulfonic acid is limited, a robust theoretical framework based on Density Functional Theory can provide significant predictive insights into its molecular structure, electronic properties, and spectroscopic signatures. The presence of two electron-withdrawing fluorine atoms and a sulfonic acid group is expected to result in a highly acidic and electronically distinct molecule. The computational protocols and predicted properties outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other polysubstituted aromatic compounds in their respective fields.

References

-

Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. [Link]

-

Benzenesulfonic acid | 98-11-3. LookChem. [Link]

-

Morley, J. O., & Roberts, D. W. (1997). Molecular Modeling Studies on Aromatic Sulfonation. 1. Intermediates Formed in the Sulfonation of Toluene. The Journal of Organic Chemistry, 62(21), 7358–7363. [Link]

-

Experimental and molecular modelling studies on aromatic sulfonation. ResearchGate. [Link]

-

Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Scientific Research Publishing. [Link]

-

Orabi, E. A., & English, A. M. (2025). Modeling CH3SOH–aromatic complexes to probe cysteine sulfenic acid–aromatic interactions in proteins. RSC Publishing. [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. (2024). Springer. [Link]

-

The Modeling of Molecular Structure and Ion Transport in Sulfonic Acid Based Ionomer Membranes. ResearchGate. [Link]

-

Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). PMC. [Link]

-

Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. IISTE.org. [Link]

-

Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. (2016). RSC Publishing. [Link]

-

Sulfonation Mechanism of Benzene with SO 3 in Sulfuric Acid or Oleum or Aprotic Solvent: Obeying the Transition State Theory via a Trimolecular Electrophilic Substitution Clarified by Density Functional Theory Calculation. ResearchGate. [Link]

-

4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. [Link]

-

How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. [Link]

-

THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. SID. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Babu, P. D. S., et al. (2011). Molecular Structure and Vibrational Investigation of Benzenesulfonic Acid Methyl Ester Using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 168-178. [Link]

-

Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2019). Brieflands. [Link]

-

CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Science Publishing. [Link]

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. [Link]

-

Structural, energetic and thermodynamic properties of some anionic surfactants performed by DFT calculations. Impact on their adsorption on clays. Algerian Journal of Environmental Science and Technology. [Link]

-

Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. (2024). NSF Public Access Repository. [Link]

-

32.03 Inductive Effects in Substituted Benzenes. (2018). YouTube. [Link]

-

Structures of some fluorinated benzenes determined by ab initio computation. ResearchGate. [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate. [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

-

DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. [Link]

-

Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters Corporation. [Link]

-

Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). MDPI. [Link]

-

2,5-Furandicarboxylic acid. Wikipedia. [Link]

-

Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]

-

Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). IRIS. [Link]

-

Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. (2021). Bulgarian Chemical Communications. [Link]

Sources

- 1. revistadechimie.ro [revistadechimie.ro]

- 2. lookchem.com [lookchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. aljest.net [aljest.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. iiste.org [iiste.org]

- 10. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2,5-Difluorobenzenesulfonic Acid: Synthetic Architecture and Pharmaceutical Utility

[1]

Executive Summary & Chemical Identity

2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) represents a specialized fluorinated scaffold in medicinal chemistry.[1] Unlike its more common isomer, 2,4-difluorobenzenesulfonic acid (used in fluconazole intermediates), the 2,5-isomer provides a unique geometric vector for halogen bonding and metabolic stability.[1] It is rarely isolated as the free acid due to hygroscopicity; rather, it is predominantly utilized as 2,5-difluorobenzenesulfonyl chloride , a reactive electrophile for generating sulfonamide pharmacophores.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 2,5-Difluorobenzenesulfonic acid |

| CAS (Acid) | 765213-67-0 (AldrichCPR) |

| CAS (Sulfonyl Chloride) | 26120-86-5 (Dominant Commercial Form) |

| Molecular Formula | C₆H₄F₂O₃S |

| Key Moiety | para-Difluoro substitution pattern relative to the ring, ortho/meta relative to sulfonate.[1][2][3][4] |

| Primary Application | Bioconjugation (Tyrosine targeting), PPARγ antagonists, CCR8 modulators.[1] |

Historical Genesis: The Fluorine Evolution

The history of 2,5-DFBSA is not defined by a single "eureka" moment but by the evolution of regioselective aromatic substitution in the post-WWII era.

-

1930s-40s (The Simons Era): The industrialization of electrochemical fluorination (Simons Process) by 3M made fluorocarbons available, but selective aromatic fluorination remained difficult.[1]

-

1950s-60s (The Schiemann Expansion): The Balz-Schiemann reaction (diazotization of anilines) became the standard for introducing fluorine.[1] The synthesis of 2,5-DFBSA initially relied on 2,5-difluoroaniline , a difficult-to-access starting material derived from nitration of 1,4-difluorobenzene.[1]

-

1990s-Present (The Lithiation Revolution): The modern accessibility of 2,5-DFBSA is driven by Directed ortho-Metalation (DoM) .[1] The symmetry of 1,4-difluorobenzene allows for high-yield lithiation, bypassing the messy nitration/reduction pathways of the mid-20th century.

Synthetic Methodologies

Researchers must choose between the Classical Sandmeyer Route (lower cost starting materials, hazardous steps) and the Modern Lithiation Route (high precision, cryogenic conditions).[1]

Pathway A: The Modern Lithiation Route (Recommended)

This method exploits the symmetry of 1,4-difluorobenzene .[1] Because both fluorine atoms are para to each other, they direct metallation to the ortho position (which is identical for all 4 open protons).

Mechanism:

-

Lithiation:

-Butyllithium removes a proton ortho to a fluorine (inductive acidification).[1] -

Sulfinylation: The lithiated species attacks

.[1] -

Oxidation: The sulfinate is chlorinated to the sulfonyl chloride.[1]